molecular formula C17H20BBrO2 B1527195 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1422655-33-1

2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1527195
CAS No.: 1422655-33-1
M. Wt: 347.1 g/mol
InChI Key: YYPTWLZSCKVHCM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds containing heterocyclic dioxaborolane rings. The compound is officially designated as 2-[4-(bromomethyl)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting the positioning of the bromomethyl substituent at the 4-position of the naphthalene ring system and the subsequent attachment to the boron center of the dioxaborolane moiety.

The molecular formula C17H20BBrO2 indicates a molecular weight of 347.06 grams per mole, with the chemical structure incorporating a naphthalene bicyclic aromatic system, a bromomethyl functional group, and a cyclic boronate ester framework. The Chemical Abstracts Service registry number 1422655-33-1 provides unique identification for this specific isomeric form. The International Chemical Identifier key YYPTWLZSCKVHCM-UHFFFAOYSA-N establishes the precise structural connectivity and stereochemical configuration.

Nomenclature Parameter Specification
IUPAC Name 2-[4-(bromomethyl)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula C17H20BBrO2
Molecular Weight 347.06 g/mol
CAS Registry Number 1422655-33-1
InChI Key YYPTWLZSCKVHCM-UHFFFAOYSA-N

Isomeric considerations reveal that the compound exhibits positional isomerism possibilities within the naphthalene ring system, where the bromomethyl substituent could theoretically occupy various positions relative to the boron attachment point. However, the 4-position placement represents the most synthetically accessible and chemically stable configuration for this particular boronate ester derivative. The tetramethyl substitution pattern on the dioxaborolane ring eliminates potential geometric isomerism at the boron center, resulting in a well-defined three-dimensional molecular structure.

The InChI representation 1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3 provides a complete description of the atomic connectivity and hydrogen distribution throughout the molecular framework. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate chemical communication within the scientific community.

X-ray Crystallographic Analysis of Molecular Geometry

While specific X-ray crystallographic data for this compound remains limited in the available literature, comparative analysis with closely related naphthalene-boronate systems provides valuable insights into the expected molecular geometry and structural parameters. Crystallographic studies of analogous compounds, including various naphthyl-boronic acid derivatives and bis(boronate) naphthalene systems, reveal consistent geometric patterns that can be extrapolated to understand this specific compound's three-dimensional structure.

The naphthalene ring system in related boronate esters typically exhibits planar geometry with characteristic bond lengths and angles consistent with aromatic delocalization. X-ray analysis of (naphthalen-1-yl)boronic acid demonstrates typical carbon-carbon bond distances within the naphthalene framework ranging from 1.361 to 1.4382 angstroms, with the boron-carbon attachment showing distances of approximately 1.5705 angstroms. These structural parameters provide a baseline for understanding the geometric expectations in the bromomethyl-substituted derivative.

Structural Parameter Typical Range Related Compound Reference
Naphthalene C-C Bonds 1.361-1.438 Å (Naphthalen-1-yl)boronic acid
B-C Bond Length 1.571 Å Various naphthyl-boronates
Dioxaborolane Ring Planar geometry Multiple boronate esters
B-O Bond Distances 1.362-1.371 Å Standard boronate framework

The dioxaborolane ring system consistently adopts a planar configuration in crystallographic studies of related compounds, with boron-oxygen bond distances typically ranging from 1.362 to 1.371 angstroms. The tetramethyl substitution pattern creates a sterically favorable environment that stabilizes the boronate ester functionality while maintaining accessibility for chemical reactions. Crystal packing studies of similar naphthyl-boronate compounds reveal intermolecular hydrogen bonding interactions between boronic acid hydroxyl groups and neighboring molecules, though this specific bromomethyl derivative would exhibit different packing arrangements due to the absence of free hydroxyl groups.

Crystallographic analysis of 1,8-bis[pinacolato(boryl)]naphthalene systems demonstrates significant structural distortion when multiple boron centers are present on the naphthalene framework, with torsion angles reaching 38.63 degrees between boron-carbon bonds. This distortion arises from steric interactions between bulky boronate ester groups, suggesting that the single boronate substitution in the bromomethyl derivative would result in minimal structural perturbation of the naphthalene system.

Comparative Structural Analysis with Related Boronate Esters

Comparative structural analysis reveals significant similarities between this compound and other naphthalene-based boronate ester systems, while highlighting unique features introduced by the bromomethyl substituent. The structural comparison encompasses various naphthyl-boronate derivatives, including 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane, 4,4,5,5-tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane, and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene systems.

The presence of the bromomethyl group at the 4-position distinguishes this compound from simple naphthyl-boronates by introducing additional electronic and steric effects. Compared to 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane, which features a methylene linker between the naphthalene and boron centers, the direct attachment in the bromomethyl derivative creates enhanced electronic communication between the aromatic system and the boronate functionality.

Compound Molecular Formula Key Structural Features CAS Number
Target Compound C17H20BBrO2 Direct B-naphthyl attachment, 4-bromomethyl 1422655-33-1
Naphthalen-1-ylmethyl analog C17H21BO2 Methylene linker, no halogen 475250-57-8
4-Methylnaphthyl analog C17H21BO2 Methyl substituent instead of bromomethyl Not specified
2,7-Bis-boronate C22H30B2O4 Two boronate groups, no halogen substitution 853377-10-3

Electronic effects of the bromomethyl substituent create distinct reactivity patterns compared to unsubstituted naphthyl-boronates. The electron-withdrawing nature of the bromine atom influences the electron density distribution within the naphthalene ring system, potentially affecting the boron center's Lewis acidity and subsequent reactivity in cross-coupling reactions. This contrasts sharply with electron-donating methyl substituents observed in related compounds, which enhance electron density and alter reaction kinetics.

Steric considerations reveal that the bromomethyl group occupies significantly more space than simple alkyl substituents, potentially influencing molecular packing in solid-state structures and affecting substrate approach during catalytic processes. Comparative analysis with boronic acid-appended naphthyl-pyridinium receptors demonstrates how substituent positioning affects molecular recognition and binding interactions, with the 4-position bromomethyl group creating unique spatial arrangements for potential applications in sensor development.

Properties

IUPAC Name

2-[4-(bromomethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPTWLZSCKVHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Data

Property Value
Chemical Name 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Synonyms 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester
Molecular Formula C17H22BBrO2
Molecular Weight 347.1 g/mol
PubChem CID 56776826

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Introduction of the boronic ester group (pinacol boronate) to a naphthalene core.
  • Installation of the bromomethyl substituent at the 4-position of the naphthalene ring.
Stepwise Overview
Step Description Typical Reagents/Conditions
1 Borylation of naphthalene derivative Bis(pinacolato)diboron, Pd catalyst, base
2 Bromomethylation of naphthalen-1-yl pinacol boronate Formaldehyde (or equivalent), HBr or PBr3

Detailed Synthetic Procedures

Synthesis of Naphthalen-1-yl Pinacol Boronate
  • Borylation Reaction:
    The starting material, typically a 1-bromonaphthalene or 1-chloronaphthalene, undergoes a palladium-catalyzed borylation with bis(pinacolato)diboron in the presence of a base (such as potassium acetate or sodium acetate) and a suitable solvent (e.g., 1,4-dioxane or tetrahydrofuran). The reaction is performed under an inert atmosphere (nitrogen or argon) to avoid oxidation.

    $$
    \text{1-bromonaphthalene} + \text{bis(pinacolato)diboron} \xrightarrow{\text{Pd(0)}, \text{KOAc}, \text{solvent}} \text{naphthalen-1-yl pinacol boronate}
    $$

  • Typical Conditions:

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
    • Base: Potassium acetate or sodium acetate
    • Solvent: 1,4-dioxane or tetrahydrofuran
    • Temperature: 80–100°C
    • Time: 12–24 hours
Bromomethylation of Naphthalen-1-yl Pinacol Boronate
  • Electrophilic Bromomethylation:
    The naphthalen-1-yl pinacol boronate is subjected to bromomethylation at the 4-position. This can be achieved via a two-step sequence:

    • Formylation at the 4-position (Vilsmeier-Haack or related method) to introduce a formyl group.
    • Reduction of the aldehyde to a methyl group, followed by bromination using N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3).

    Alternatively, direct bromomethylation may be achieved using paraformaldehyde and hydrobromic acid or NBS in the presence of a radical initiator.

  • Typical Conditions:

    • Bromomethylating agent: NBS, paraformaldehyde + HBr, or PBr3
    • Solvent: Dichloromethane or chloroform
    • Temperature: 0–25°C
    • Time: 2–8 hours

Representative Data Table: Reaction Conditions and Yields

Step Reagents/Catalyst Solvent Temperature Time Typical Yield (%)
Borylation Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc 1,4-dioxane 80°C 16 h 75–90
Bromomethylation NBS, paraformaldehyde, HBr CH2Cl2 0–25°C 4 h 60–80

Research Findings and Notes

  • Catalyst Choice: The use of palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 is critical for efficient borylation. Ligand selection can affect both yield and regioselectivity.
  • Base and Solvent: Potassium acetate or sodium acetate are commonly used bases. The choice of solvent (1,4-dioxane or tetrahydrofuran) influences solubility and reaction rate.
  • Bromomethylation Selectivity: The 4-position of the naphthalene ring is favored due to electronic and steric factors, especially after borylation at the 1-position.
  • Purification: The final product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

Summary Table: Key Preparation Parameters

Parameter Value/Range
Reaction Type Pd-catalyzed borylation, bromomethylation
Key Reagents Bis(pinacolato)diboron, NBS, HBr, paraformaldehyde
Catalyst Pd(dppf)Cl2, Pd(PPh3)4
Base Potassium acetate, sodium acetate
Solvent 1,4-dioxane, THF, dichloromethane
Temperature 0–100°C
Typical Yield 60–90% (overall)

Scientific Research Applications

Organic Synthesis

The compound serves as a key intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable reagent in the construction of complex organic molecules.

Key Reactions :

  • Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling to form biaryl compounds.
  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles to generate new functional groups.
Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingFormation of biaryl compounds
Nucleophilic SubstitutionSynthesis of functionalized derivatives

Material Science

Due to its boron content, this compound is explored for applications in the development of advanced materials. Boron compounds are known for their ability to enhance thermal stability and mechanical properties.

Applications :

  • Polymer Chemistry : Used as a cross-linking agent to improve the properties of polymer matrices.
  • Nanocomposites : Investigated for incorporation into nanostructured materials to enhance conductivity and strength.
Material TypeApplicationBenefits
PolymersCross-linking agentImproved thermal stability
NanocompositesConductivity enhancementIncreased mechanical strength

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its ability to participate in various chemical transformations makes it a candidate for synthesizing bioactive molecules.

Case Studies :

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines.
  • Antimicrobial Activity : Preliminary studies show effectiveness against certain bacterial strains.
Study FocusFindingsReference
Anticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial EffectsEfficacy against specific bacteria

Comparison with Similar Compounds

Table 1: Key Properties of 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Analogs

Compound Name Molecular Formula Substituent(s) Key Reactivity/Applications Reference(s)
This compound C₁₈H₂₁BBrO₂ Bromomethyl (C4 of naphthalene) Suzuki coupling; alkylation precursor
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₈BBrO₂ Bromomethyl (C4 of phenyl) Alkylation; intermediate for fluorescent probes
4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane C₁₆H₁₉BO₂ Naphthalene (unsubstituted) Suzuki coupling; materials science
2-(4-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₆H₁₇BClO₂ Chloro (C4 of naphthalene) Cross-coupling; less reactive than bromo analogs
4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane C₂₂H₂₃BO₂ Phenyl (C4 of naphthalene) Enhanced conjugation for optoelectronics
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₇H₁₄BBrO₂ Bromomethyl (no aromatic core) Radical chain reactions; small-molecule synth

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Phenyl/Chloro Substituents : The bromomethyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), a feature absent in phenyl- or chloro-substituted analogs. For example, 2-(4-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is less reactive in alkylation due to the weaker leaving group ability of chlorine compared to bromine .
  • Naphthalene vs. Phenyl Core : The naphthalene system in the target compound enhances π-conjugation, making it advantageous for optoelectronic materials. In contrast, the phenyl analog (2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has lower molecular weight but reduced conjugation .
  • Bromomethyl vs. Ethynyl/Fluoro Groups : Derivatives like 2-(8-ethynyl-7-fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () prioritize alkyne-based couplings, whereas the bromomethyl group in the target compound supports sequential functionalization strategies .

Biological Activity

The compound 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained considerable attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20BBrO2
  • CAS Number : 1422655-33-1

Physical Properties

PropertyValue
Molecular Weight347.05 g/mol
Boiling PointNot available
DensityNot available
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its ability to form reactive intermediates that can interact with biological macromolecules such as DNA. The compound has been shown to induce DNA interstrand cross-links (ICLs), which are detrimental to cellular functions. This mechanism is particularly relevant in the context of cancer therapy.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that arylboronates with bromine as a leaving group showed enhanced cellular activity and DNA cross-linking capabilities when activated by hydrogen peroxide (H2O2) . The formation of quinone methide precursors from these compounds significantly improves their reactivity towards DNA.

Case Study: Cytotoxicity in Cancer Cells

A cell-based screening revealed that derivatives of this compound exhibited potent inhibitory effects on various tissue-derived cancer cells while sparing normal cells. The induction of H2AX phosphorylation in chronic lymphocytic leukemia (CLL) lymphocytes provided evidence linking cell death to DNA damage caused by these compounds .

Selectivity and Efficacy

The selectivity of this compound for cancer cells over normal cells suggests a promising therapeutic index. This selectivity is crucial for minimizing side effects in cancer treatments.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar organoboron compounds:

Compound NameStructure FeaturesBiological Activity
Bromomethylboronic acid pinacol esterContains bromomethyl and boronic acidModerate anticancer activity
4-Methylphenylboronic acid pinacol esterMethyl group enhances reactivityLimited selectivity in cancer cells

Uniqueness of the Compound

The dual functionality of the bromomethyl group and the boronic acid moiety allows for diverse reactivity patterns that are not present in other similar compounds. This characteristic enhances its utility in synthetic chemistry and biological applications.

Synthesis and Catalysis

The compound serves as a valuable intermediate in organic synthesis. It is utilized in various chemical reactions such as:

  • Suzuki-Miyaura Coupling : A key reaction for forming carbon-carbon bonds.
  • Nucleophilic Substitution Reactions : Facilitating the introduction of various functional groups.

Future Directions in Research

Ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity. Additionally, further exploration into its mechanisms of action could lead to novel applications in drug development targeting specific types of cancers.

Q & A

Q. Key Reaction Parameters

StepReagents/ConditionsPurpose
1K₂CO₃, DMF, RTBase for deprotonation
2Bromomethyl reagentAlkylation agent
3Pinacol boronate precursorBoron moiety introduction

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic

  • ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and bromomethyl signals (δ ~4.5–5.0 ppm).
  • ¹³C NMR : Confirms the naphthalene carbon framework and methyl groups (δ ~25 ppm for tetramethyl dioxaborolane).
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (calc. for C₁₈H₂₁BBrO₂: ~367.08 g/mol).
  • X-ray Crystallography : Resolves steric effects of the naphthalene-bromomethyl group, as seen in related naphthalene boronate structures .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Advanced
Optimization involves:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich aryl partners.
  • Solvent System : Dioxane/water (4:1) to balance solubility and boronate stability.
  • Base : Na₂CO₃ or Cs₂CO₃ to maintain pH without hydrolyzing the boronate.
  • Temperature : 80–100°C for 12–24 hours.

Q. Example Protocol

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
BaseNa₂CO₃ (2 eq)
SolventDioxane/H₂O (4:1)
Time18 hours

Moisture control is critical—use Schlenk techniques to prevent boronate degradation .

How to address stability issues during storage and handling?

Q. Advanced

  • Storage : Under argon at –20°C in amber vials to prevent photodegradation.
  • Handling : Use gloveboxes for air-sensitive steps; avoid protic solvents.
  • Purity Check : Monitor via ¹¹B NMR for hydrolysis (broad peaks indicate decomposition). emphasizes protective gear (gloves, masks) due to bromomethyl reactivity .

What are the potential competing reactions during functionalization of the bromomethyl group?

Q. Basic

  • Elimination : Formation of naphthyl alkenes under strong bases (e.g., t-BuOK).
  • Unintended Substitution : Competing reactions at the boronate site if unprotected.
    Mitigation : Use mild bases (K₂CO₃) and polar aprotic solvents (DMF) at moderate temperatures (40–60°C) .

How to resolve contradictions in reported catalytic efficiencies for cross-couplings?

Q. Advanced

  • Systematic Screening : Vary ligands (e.g., SPhos vs. XPhos), bases, and solvent ratios.
  • Intermediate Analysis : Isolate and characterize oxidative addition intermediates (e.g., Pd-aryl species).
  • Reproducibility : Compare protocols from (fluorinated analogs) and 6 (pinacol derivatives) to identify optimal conditions .

What are the typical applications in medicinal chemistry?

Q. Basic

  • Biaryl Synthesis : Key intermediate for kinase inhibitors or PROTACs via Suzuki coupling.
  • Bromomethyl Utility : Enables late-stage alkylation (e.g., attaching PEG linkers or targeting moieties). and highlight similar boronate esters in drug candidate synthesis .

Strategies for regioselective functionalization of the naphthalene ring.

Q. Advanced

  • Directing Groups : Install nitro or methoxy groups to guide electrophilic substitution.
  • Protection/Deprotection : Use silyl ethers to block reactive positions.
  • Electronic Effects : The boronate’s electron-withdrawing nature directs reactions to the 4-position. ’s nitrile-substituted analogs demonstrate directed reactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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